molecular formula C8H13IO2 B13919232 Methyl 4-iodocyclohexane-1-carboxylate

Methyl 4-iodocyclohexane-1-carboxylate

Cat. No.: B13919232
M. Wt: 268.09 g/mol
InChI Key: SVVMWCQSNJWWMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-iodocyclohexane-1-carboxylate can be synthesized through several methods. One common method involves the iodination of cyclohexane derivatives. For instance, cyclohexanol can be reacted with methyl iodide in the presence of triphenyl phosphite under reflux conditions . The reaction mixture is then distilled under reduced pressure to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or amines in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of 4-substituted cyclohexane derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Oxidation: Formation of cyclohexanecarboxylic acid derivatives.

Scientific Research Applications

Methyl 4-iodocyclohexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-iodocyclohexane-1-carboxylate involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the ester group can undergo hydrolysis or other chemical transformations. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Methyl 4-iodocyclohexane-1-carboxylate can be compared with other similar compounds, such as:

    Methyl 4-bromocyclohexane-1-carboxylate: Similar structure but with a bromine atom instead of iodine.

    Methyl 4-chlorocyclohexane-1-carboxylate: Similar structure but with a chlorine atom instead of iodine.

    Methyl 4-fluorocyclohexane-1-carboxylate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in this compound imparts unique reactivity and properties compared to its halogenated analogs. Iodine is larger and more polarizable, which can influence the compound’s chemical behavior and interactions.

Properties

Molecular Formula

C8H13IO2

Molecular Weight

268.09 g/mol

IUPAC Name

methyl 4-iodocyclohexane-1-carboxylate

InChI

InChI=1S/C8H13IO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5H2,1H3

InChI Key

SVVMWCQSNJWWMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1)I

Origin of Product

United States

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